Cas no 83-79-4 (Rotenone)

Rotenone structure
Rotenone structure
Product name:Rotenone
CAS No:83-79-4
MF:C23H22O6
MW:394.417187213898
CID:34305
PubChem ID:24278683

Rotenone Chemical and Physical Properties

Names and Identifiers

    • Rotenone
    • (-)-cis-rotenone
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aalphaH)-one, 1,2,12,12aalpha-tetrahydro-2alpha-isopropenyl-8,9-dimethoxy-
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-2-alpha-iospropenyl-8,9-dimethoxy-
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-2-alpha-isopropenyl-8,9-dimethoxy-
    • (1)benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6alphah)-one,1,2,12,12aalpha-t
    • (2r-(2alpha,6aalpha,12aalpha))--9-dimethoxy-2-(1-methylethenyl)-
    • (2R,2alpha,6aalpha,12aalpha)-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-H][1]benzopyran-6(6aH)-one
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]
    • Rotenone Solution
    • Rotenone,(2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • (2R,6aS,12aS)-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • (2R,6aS,12aS)-1,2,6,6a,12,12a-hexahydro-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one
    • Dermostatin A
    • derris
    • Derris root
    • (2R,6aS,12aS)-1,2,6,6a,12,12a-Hexahydro-2-isopropenyl-8,9-dimethoxybenzopyrano[3,4-b]furo[2,3-h]benzopyran-6-one
    • (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one (ACI)
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2α,6aα,12aα)]- (ZCI)
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aαH)-one, 1,2,12,12aα-tetrahydro-2α-isopropenyl-8,9-dimethoxy- (8CI)
    • Rotenone (7CI)
    • (-)-Rotenone
    • 5′β-Rotenone
    • Cenol Garden Dust
    • CFT Legumine
    • Chem Fish
    • Chem-Mite
    • Cube-Pulver
    • Cuberol
    • Curex flea duster
    • Dactinol
    • Deril
    • Derrin
    • Derris (insecticide)
    • Dri-kil
    • Fish Tox
    • Fish Tox 5
    • Green cross warble powder
    • Liquid Derris
    • MeSH ID: D012402
    • Nicouline
    • Noxfire
    • Noxfish
    • NSC 26258
    • NSC 8505
    • Paraderil
    • Prenfish Toxicant
    • Prentox Prenfish
    • Prentox Prenfish Toxicant
    • Ronone
    • Rotacide
    • Rotacide EC
    • Rotena
    • Rotenon
    • Rotenox
    • Rotocide
    • Sinid
    • TIFA Chem Fish
    • Tox-R
    • Tubatoxin
    • YuTengTong
    • Ro-Ko
    • SMR000444453
    • Mexide
    • Extrax
    • barbasco
    • 1,2,12,12a-Tetrahydro-2-isopropenyl-8,9-dimethoxy-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
    • Haiari
    • 5'beta-rotenone
    • Cubor
    • Tubotoxin
    • (12aS,6aS,2R)-8,9-dimethoxy-2-(1-methylvinyl)-1,2-dihydrochromano[3,4-b]furano [2,3-h]chroman-6-one
    • Rotenone, dehydro
    • canex
    • ββ-rotenone
    • CUBE
    • MLS006011865
    • [2R-(2alpha,6aalpha,12aalpha)]-1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-H][1]benzopyran-6(6aH)-one
    • MDL: MFCD09025614
    • Inchi: 1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20-,21+/m1/s1
    • InChI Key: JUVIOZPCNVVQFO-HBGVWJBISA-N
    • SMILES: O=C1[C@H]2C3C=C(OC)C(OC)=CC=3OC[C@H]2OC2C3C[C@H](C(=C)C)OC=3C=CC1=2

Computed Properties

  • Exact Mass: 394.141638g/mol
  • Surface Charge: 0
  • XLogP3: 4.1
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 394.141638g/mol
  • Monoisotopic Mass: 394.141638g/mol
  • Topological Polar Surface Area: 63.2Ų
  • Heavy Atom Count: 29
  • Complexity: 664
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: 2
  • Molecular Weight: 394.4
  • Surface Charge: 0

Experimental Properties

  • Odor: Odorless
  • Stability Shelf Life: Decomp upon exposure to light and air. Colorless solutions in organic solvents oxidize upon exposure and become yellow, orange and then deep red and may deposit crystals of dehydrorotenone and rotenonone which are toxic to insects.
  • Temperature: When heated to decomposition it emits acrid smoke and irritating fumes.
  • Color/Form: Cryst.
  • Density: 1.1917 (rough estimate)
  • Melting Point: 159-164 °C (lit.)
  • Boiling Point: 210-220 °C/0.5 mmHg(lit.)
  • Refractive Index: 1.4593 (estimate)
  • Solubility: less than 1 mg/mL at 68° F (NTP, 1992)
  • Stability/Shelf Life: Stable, but light and air sensitive. Combustible. Incompatible with oxidizing agents, especially in the presence of alkalies.
  • PSA: 63.22000
  • LogP: 3.70330
  • Odor: Odorless
  • Solubility: Almost insoluble in water, soluble in ethanol, acetone, carbon tetrachloride, chloroform, ether and many other organic solvents
  • Vapor Pressure: less than 0.0075 mm Hg at 68 °F (NTP, 1992)
  • Merck: 8271
  • Specific Rotation: -115 º (c=1.4 in chloroform)
  • Sensitiveness: Sensitive to light and air

Rotenone Security Information

  • Symbol: GHS06 GHS09
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301,H315,H319,H335,H410
  • Warning Statement: P261,P273,P301+P310,P305+P351+P338,P501
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 25-36/37/38-50/53
  • Safety Instruction: S22; S24/25; S36; S45; S60; S61
  • RTECS:DJ2800000
  • Hazardous Material Identification: T N
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Safety Term:6.1(b)
  • Risk Phrases:R25; R36/37/38; R50/53
  • HazardClass:6.1(b)
  • Packing Group:III
  • PackingGroup:II
  • Toxicity:LD50 i.p. in mice: 2.8 mg/kg (Fukami); in rats (mg/kg): 132 orally; 6 i.v. (Soloway)

Rotenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB23097-1g
Rotenone
83-79-4 97%
1g
166.00 2021-07-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MW775-5g
Rotenone
83-79-4 95+%
5g
¥649.0 2022-06-10
TRC
R700580-50mg
Rotenone
83-79-4
50mg
$97.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R70210-1g
Rotenone
83-79-4
1g
¥176.0 2021-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-203242A-5g
Rotenone,
83-79-4 ≥97%
5g
¥1504.00 2023-09-05
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB23097-10g
Rotenone
83-79-4 97%
10g
870.00 2021-07-09
BAI LING WEI Technology Co., Ltd.
M-635-1mL
Rotenone,0.1 mg/mL in Acetonitrile
83-79-4 0.1 mg/mL in Acetonitrile
1mL
¥ 309 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R70210-25g
Rotenone
83-79-4
25g
¥1806.0 2021-09-08
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
YT1953-1g
Rotenone
83-79-4 ≥95%
1g
¥270元 2023-09-15
Chengdu Biopurify Phytochemicals Ltd
BP3347-20mg
Rotenone
83-79-4 98%
20mg
$30 2023-09-20

Rotenone Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
3.2 Solvents: Water ;  pH 7
4.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
5.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
5.3 Reagents: Triethylamine Solvents: Water
6.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
6.2 Reagents: Water
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
8.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
8.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
8.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
8.4 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
9.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Hexane ;  0 °C; 7 h, rt; rt → 0 °C
1.2 Reagents: Water
2.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
3.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
3.3 Reagents: Water
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
6.2 Solvents: Water ;  pH 7
7.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
8.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
8.3 Reagents: Triethylamine Solvents: Water
9.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
9.2 Reagents: Water
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
11.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
11.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
11.4 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
12.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
1.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
1.3 Reagents: Triethylamine Solvents: Water
2.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
2.2 Reagents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
4.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
4.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
2.2 Solvents: Water ;  pH 7
3.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
4.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
4.3 Reagents: Triethylamine Solvents: Water
5.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
5.2 Reagents: Water
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
7.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
7.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
7.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
7.4 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
8.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Water ;  pH 7
2.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
3.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
3.3 Reagents: Triethylamine Solvents: Water
4.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
4.2 Reagents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
6.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
6.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
6.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
6.4 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
2.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
2.3 Reagents: Triethylamine Solvents: Water
3.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
3.2 Reagents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
5.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
5.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
5.4 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
2.3 Reagents: Water
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
5.2 Solvents: Water ;  pH 7
6.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
7.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
7.3 Reagents: Triethylamine Solvents: Water
8.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
8.2 Reagents: Water
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
10.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
10.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
10.4 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
11.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  19 h, rt
1.2 Reagents: Water
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Toluene ,  Hexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1 h, -78 °C
2.3 Reagents: Water
3.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
3.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
3.3 Reagents: Water
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
4.4 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
6.2 Solvents: Water ;  pH 7
7.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
7.2 Reagents: Ammonium chloride Solvents: Water
8.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
8.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
8.3 Reagents: Triethylamine Solvents: Water
9.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
9.2 Reagents: Water
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
11.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
11.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
11.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
11.4 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
12.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
2.4 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
3.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
1.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
1.3 Reagents: Water
2.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
4.2 Solvents: Water ;  pH 7
5.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
6.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
6.3 Reagents: Triethylamine Solvents: Water
7.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
7.2 Reagents: Water
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
9.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
9.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
9.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
9.4 Reagents: Sodium bicarbonate Solvents: Water
10.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
10.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Toluene ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Diethyl ether ,  Toluene ;  1 h, -78 °C
1.3 Reagents: Water
2.1 Reagents: sec-Butyllithium Solvents: Diethyl ether ,  Toluene ,  N,N,N′,N′-Tetramethylethylenediamine ,  Hexane ,  Cyclohexane ;  1 h, -78 °C
2.2 Solvents: Diethyl ether ,  Toluene ;  1.5 h, -78 °C → -30 °C
2.3 Reagents: Water
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
3.4 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  4 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
5.2 Solvents: Water ;  pH 7
6.1 Reagents: Potassium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  2 h, reflux; reflux → rt
6.2 Reagents: Ammonium chloride Solvents: Water
7.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C
7.2 Solvents: Dichloromethane ,  Toluene ;  20 min, 0 °C
7.3 Reagents: Triethylamine Solvents: Water
8.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  2 h, 80 °C
8.2 Reagents: Water
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: tert-Butanol ,  Water ;  15 h, rt
10.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  15 min, rt
10.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water
10.3 Reagents: Hydrochloric acid Solvents: Methanol ;  1.5 h, 50 °C
10.4 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: Pyridine ,  Thionyl chloride ;  30 min, 0 °C
11.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Stereocontrolled Total Syntheses of (-)-Rotenone and (-)-Dalpanol by 1,2-Rearrangement and SNAr Oxycyclizations
Nakamura, Kayo; et al, Angewandte Chemie, 2017, 56(1), 182-187

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